Acide L-iduronique (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

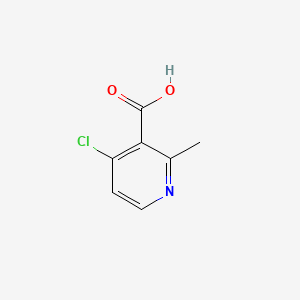

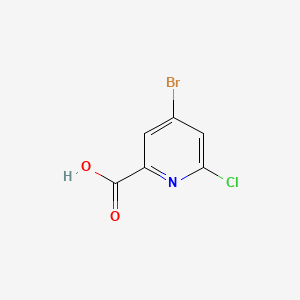

L-Iduronic acid is an epimer of glucuronic acid and a monosaccharide component of glycosaminoglycans (GAGs), including heparin and chondroitin sulfate B, found on the outer cell membrane . It is conformationally flexible, which allows it to bind metal ions and may be important for the antithrombotic activity of heparin .

Synthesis Analysis

The compounds were efficiently synthesized in nine or ten steps from D- or L-arabinose and the structures were confirmed by X-ray crystallographic analysis of key intermediates .Molecular Structure Analysis

L-Iduronic acid is a monosaccharide that is a component of the glycosaminoglycans. It is a sodium ion salt, which can be found in the extracellular matrix as part of the glycosaminoglycan heparan sulfate .Chemical Reactions Analysis

The analysis and characterization of heparin impurities discuss recent developments in analytical methods available for the sensitive separation, detection, and structural characterization of heparin contaminants .Physical And Chemical Properties Analysis

L-Iduronic Acid Sodium Salt has a molecular formula of C6H9NaO7 and a molecular weight of 216.12 .Applications De Recherche Scientifique

Outil de diagnostic en médecine

Le sel de sodium de l'acide L-iduronique sert d'outil de diagnostic pour identifier et surveiller les affections liées à la production ou à la fonction anormale des mucopolysaccharides, ce qui permet une détection précoce et un traitement de diverses maladies et affections .

Activité antithrombotique

Il est conformationnellement flexible, ce qui lui permet de lier les ions métalliques, ce qui peut être important pour l'activité antithrombotique de l'héparine .

Prévention des infections

Les GAG contenant de l'acide iduronique sont liés sélectivement par le facteur de croissance des fibroblastes basique (bFGF), ce qui empêche l'infection des cellules Hep-2 par le virus respiratoire syncytial (RSV) in vitro .

Synthèse de médicaments pour les affections

Ce composé est utilisé dans la synthèse de médicaments pour lutter contre diverses affections telles que le cancer, les maladies cardiovasculaires et les troubles inflammatoires .

Tests pharmaceutiques

Le sel de sodium de l'acide L-iduronique est utilisé pour les tests pharmaceutiques en tant que normes de référence de haute qualité afin de garantir des résultats précis .

Composant de la membrane cellulaire

C'est un composant monosaccharidique trouvé sur la membrane cellulaire externe, jouant un rôle dans les interactions cellulaires et la signalisation .

Mécanisme D'action

Target of Action

L-Iduronic Acid Sodium Salt, also known as L-Iduronic Acid, is a major uronic acid component of glycosaminoglycans (GAGs), including dermatan sulfate and heparin . It primarily targets GAGs, which are complex carbohydrates that interact with multiple ligands, both soluble and insoluble, and modulate various physiological and pathological processes .

Mode of Action

L-Iduronic Acid Sodium Salt interacts with its targets, the GAGs, in a complex manner. The conformation of L-Iduronic Acid Sodium Salt is a critical factor in determining its interaction with specific protein targets . For instance, the conformation of L-Iduronic Acid residue plays a crucial role in determining the interaction between antithrombin and heparan sulfate . The compound’s interaction with its targets leads to changes in the structure and function of the GAGs, affecting their ability to bind to various ligands .

Biochemical Pathways

L-Iduronic Acid Sodium Salt affects the uronic acid pathway, which is essential for the metabolism of carbohydrates . This pathway is crucial for preserving the structural stability of extracellular matrices and controlling numerous physiological processes . L-Iduronic Acid Sodium Salt, as a component of GAGs, plays a significant role in these processes. Moreover, L-Iduronic Acid Sodium Salt can be non-enzymatically converted into Dhu, which is metabolized to pyruvate and glyceraldehyde-3-phosphate through subsequent reactions of four enzymes .

Pharmacokinetics

It is known that l-iduronic acid sodium salt is a solid compound with a molecular weight of 2161 g/mol . It has slight solubility in methanol when heated and in water . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of L-Iduronic Acid Sodium Salt’s action are primarily related to its role in the structure and function of GAGs. It contributes to the structural diversity of GAGs, which is crucial for their ability to bind to various ligands and participate in numerous physiological and pathological processes . For instance, L-Iduronic Acid Sodium Salt-containing GAGs are selectively bound by basic fibroblast growth factor, which prevents infection of Hep-2 cells with respiratory syncytial virus in vitro .

Action Environment

The action, efficacy, and stability of L-Iduronic Acid Sodium Salt can be influenced by various environmental factors. For instance, cultivation conditions such as irradiance and temperature can affect the content of L-Iduronic Acid in green seaweed species . Elevated nitrate levels and temperature can increase the content of L-Iduronic Acid, potentially influencing its action .

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHMTHNLNZGTSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)